threo-Ds-isocitrate

Description

Structure

3D Structure

Properties

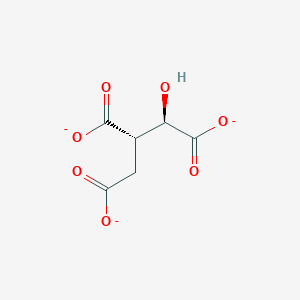

Molecular Formula |

C6H5O7-3 |

|---|---|

Molecular Weight |

189.1 g/mol |

IUPAC Name |

(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4+/m0/s1 |

InChI Key |

ODBLHEXUDAPZAU-ZAFYKAAXSA-K |

SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Metabolic Pathways and Cycles Involving Threo Ds Isocitrate

Role in the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a fundamental metabolic pathway in all aerobic organisms. It serves as the final common pathway for the oxidation of carbohydrates, fats, and proteins. plos.org Within this cycle, threo-Ds-isocitrate is a pivotal substrate. biorxiv.org

Contribution to Energy Metabolism

The primary role of the TCA cycle is to generate energy in the form of ATP. The conversion of this compound is a key energy-yielding step. The enzyme isocitrate dehydrogenase catalyzes the oxidative decarboxylation of this compound to produce α-ketoglutarate (also known as 2-oxoglutarate) and carbon dioxide. wikipedia.orgcam.ac.uk This irreversible reaction is coupled with the reduction of an electron carrier, typically NAD+ to NADH in eukaryotes or NADP+ to NADPH in many prokaryotes. plos.orgapsnet.org The NADH generated is subsequently fed into the electron transport chain, driving the production of a significant amount of ATP through oxidative phosphorylation. plos.org The activity of isocitrate dehydrogenase is tightly regulated, often activated by ADP (signaling a low energy state) and inhibited by ATP and NADH (signaling a high energy state), making the metabolism of this compound a critical control point for cellular energy homeostasis. cam.ac.uk

Precursor Supply for Anabolic Pathways

Beyond its catabolic role in energy production, the TCA cycle provides essential precursors for a wide range of biosynthetic (anabolic) pathways. The metabolism of this compound is central to this function. ontosight.ai The product of its oxidation, α-ketoglutarate, is a key metabolic intermediate that can be siphoned from the cycle to serve as a precursor for the synthesis of several amino acids, most notably glutamate (B1630785). apsnet.orgontosight.aiwikipedia.org Glutamate, in turn, is a building block for other amino acids and nitrogenous compounds. Furthermore, the NADPH produced by the NADP+-dependent isocitrate dehydrogenase in many organisms is a primary source of reducing power for various anabolic reactions, including fatty acid and nucleotide biosynthesis. apsnet.orgwikipedia.orgwikipedia.org

| Reaction Summary: Isocitrate in the TCA Cycle | |

| Substrate | This compound |

| Enzyme | Isocitrate Dehydrogenase (EC 1.1.1.41 / EC 1.1.1.42) |

| Products | α-Ketoglutarate, CO₂, NADH or NADPH |

| Metabolic Significance | Energy production (NADH/NADPH), Precursor for amino acid synthesis (α-Ketoglutarate) |

Interplay with the Glyoxylate (B1226380) Cycle

In plants, bacteria, fungi, and some invertebrates, a crucial variation of the TCA cycle exists known as the glyoxylate cycle. wikipedia.orgwikipedia.org This pathway is particularly important when simple sugars are unavailable and organisms must rely on alternative carbon sources like fatty acids or acetate (B1210297). This compound stands at the branch point between the TCA cycle and the glyoxylate cycle. wikipedia.orgnih.gov

Bypass of Decarboxylation Steps

The defining feature of the glyoxylate cycle is its ability to bypass the two carbon-losing decarboxylation steps of the TCA cycle. wikipedia.orgwikipedia.orgresearchgate.net This is achieved through two enzymes unique to this pathway: isocitrate lyase (ICL) and malate (B86768) synthase. Instead of being oxidized by isocitrate dehydrogenase, this compound is cleaved by isocitrate lyase (EC 4.1.3.1). wikipedia.orgebi.ac.uk This reaction produces two molecules: the four-carbon compound succinate (B1194679) and the two-carbon compound glyoxylate. plos.orgwikipedia.org This cleavage directly avoids the formation of α-ketoglutarate and the subsequent release of CO₂, thus conserving the carbon atoms that would otherwise be lost. researchgate.net

Net Carbon Assimilation

The bypass of decarboxylation enables a net assimilation of carbon from two-carbon compounds like acetyl-CoA, which is impossible through the TCA cycle alone. wikipedia.org The glyoxylate produced from the cleavage of isocitrate is combined with a second molecule of acetyl-CoA by malate synthase to form the four-carbon molecule malate. wikipedia.orgwikipedia.org The other product, succinate, can also enter the later stages of the TCA cycle to be converted to malate and then oxaloacetate. wikipedia.org These four-carbon intermediates can then be withdrawn from the cycle to serve as substrates for gluconeogenesis, allowing for the net synthesis of carbohydrates from fats or acetate. wikipedia.org This capability is vital for processes such as the germination of oil-rich seeds in plants. wikipedia.org

| Reaction Summary: Isocitrate at the Glyoxylate Cycle Branchpoint | |

| Substrate | This compound |

| Enzyme | Isocitrate Lyase (EC 4.1.3.1) |

| Products | Succinate, Glyoxylate |

| Metabolic Significance | Bypasses TCA cycle decarboxylation, enabling net synthesis of carbohydrates from two-carbon sources. |

Participation in the Methylcitrate Cycle

The methylcitrate cycle is a metabolic pathway found in many bacteria and fungi that is essential for the metabolism of propionate (B1217596) and propionyl-CoA, which are derived from the breakdown of odd-chain fatty acids and certain amino acids. cam.ac.ukwikipedia.org Accumulation of propionyl-CoA can be toxic, and this cycle serves as a crucial detoxification and assimilation pathway. cam.ac.ukontosight.aiwikipedia.org The cycle is structurally analogous to the TCA cycle, and while this compound is not a direct participant, its structural analog, threo-Ds-2-methylisocitrate , plays an identical role. tandfonline.comtandfonline.com

The pathway begins with the condensation of propionyl-CoA (a three-carbon unit) with oxaloacetate, catalyzed by 2-methylcitrate synthase, to form 2-methylcitrate. apsnet.orgwikipedia.org In a reaction analogous to the aconitase step in the TCA cycle, 2-methylcitrate is then isomerized via 2-methyl-cis-aconitate to its isomer, 2-methylisocitrate. apsnet.orgwikipedia.org

The key final step, which parallels the cleavage of isocitrate in the glyoxylate cycle, involves the enzyme 2-methylisocitrate lyase. This enzyme cleaves 2-methylisocitrate into succinate and pyruvate (B1213749). biorxiv.orgcam.ac.uk These products are valuable metabolites that can readily enter central metabolism; succinate can enter the TCA cycle, and pyruvate can be used in gluconeogenesis or be converted to acetyl-CoA. apsnet.orgwikipedia.org Interestingly, in some organisms like Mycobacterium tuberculosis, the isocitrate lyase (ICL) from the glyoxylate cycle also exhibits methylisocitrate lyase activity, providing a direct enzymatic link between these pathways. plos.orgwikipedia.org

| Reaction Summary: The Analogous Role in the Methylcitrate Cycle | |

| Substrate | threo-Ds-2-Methylisocitrate |

| Enzyme | 2-Methylisocitrate Lyase (EC 4.1.3.30) / Isocitrate Lyase (in some species) |

| Products | Succinate, Pyruvate |

| Metabolic Significance | Final step in the detoxification and metabolism of propionyl-CoA, producing useful central metabolites. |

Metabolism of Propionate and Odd-Chain Fatty Acids

This compound plays a significant, albeit indirect, role in the metabolism of propionate and odd-chain fatty acids through its involvement in the methylcitrate cycle. This cycle is essential for the metabolism of propionyl-CoA, a product of the beta-oxidation of odd-chain fatty acids. wikipedia.orgtandfonline.com In some organisms, such as the yeast Candida lipolytica and the bacterium Mycobacterium tuberculosis, a specific enzyme called methylisocitrate lyase acts on threo-Ds-2-methylisocitrate, a compound structurally related to this compound. tandfonline.comgenome.jp This reaction cleaves threo-Ds-2-methylisocitrate into pyruvate and succinate. tandfonline.com

The methylcitrate cycle allows organisms to process propionyl-CoA, which cannot be directly utilized in the TCA cycle. wikipedia.org Research has shown that a mutant strain of Candida lipolytica with impaired ability to metabolize threo-Ds-2-methylisocitric acid exhibited slower growth on odd-chain n-alkanes. tandfonline.com This highlights the importance of this pathway for organisms utilizing these types of carbon sources. The enzyme methylisocitrate lyase is specific for threo-Ds-2-methylisocitrate and does not act on this compound itself. tandfonline.comgenome.jp

Connections to Other Metabolic Networks

The position of this compound as an intermediate in the TCA cycle places it at a critical junction connecting various metabolic networks. The TCA cycle is intrinsically linked to gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. Intermediates from the TCA cycle, including those derived from the metabolism of this compound, can be shunted towards glucose production. wikipedia.org

Furthermore, the glyoxylate cycle, a metabolic pathway found in plants, bacteria, fungi, and nematodes, utilizes this compound as a key substrate. wikipedia.orggenome.jp In this cycle, the enzyme isocitrate lyase cleaves this compound into succinate and glyoxylate. wikipedia.orggenome.jpijper.org This bypasses the decarboxylation steps of the TCA cycle, allowing organisms to synthesize carbohydrates from two-carbon compounds like acetyl-CoA, which is particularly important during the germination of seeds. wikipedia.orgijper.org

The metabolism of this compound is also connected to amino acid biosynthesis. For instance, α-ketoglutarate, the product of the oxidative decarboxylation of this compound by isocitrate dehydrogenase, can be reductively aminated to form the amino acid glutamate. asm.orgoup.com This demonstrates the central role of this compound in linking carbohydrate, fat, and protein metabolism.

Enzymology of Threo Ds Isocitrate Transformations

Isocitrate Dehydrogenases (ICDHs)

Isocitrate dehydrogenases (ICDHs) are a group of enzymes that catalyze the conversion of isocitrate to α-ketoglutarate. wikipedia.org This reaction is a critical control point in cellular metabolism. There are two main classes of ICDHs, distinguished by their coenzyme specificity: NAD⁺-dependent (EC 1.1.1.41) and NADP⁺-dependent (EC 1.1.1.42). wikipedia.org This article will focus on the NADP⁺-dependent form.

NADP⁺-Dependent Isocitrate Dehydrogenase (EC 1.1.1.42)

NADP⁺-dependent isocitrate dehydrogenase (NADP⁺-IDH) catalyzes the oxidative decarboxylation of threo-Ds-isocitrate to produce α-ketoglutarate, CO₂, and NADPH. researchgate.netoup.com This enzyme is crucial for supplying cells with NADPH, a primary source of reducing equivalents for biosynthetic reactions and antioxidant defense. frontiersin.org

Isocitrate + NADP⁺ ⇌ α-ketoglutarate + CO₂ + NADPH + H⁺ wikipedia.org

The reaction proceeds through an induced-fit mechanism, where the binding of the substrate and coenzyme causes a conformational change in the enzyme, leading to the formation of a catalytically competent active site. researchgate.netnih.gov This involves a hinge motion that brings catalytic residues into the correct orientation. researchgate.netnih.gov Key residues, such as lysine (B10760008) and tyrosine, play crucial roles in the deprotonation/reprotonation of the substrate and subsequent steps. researchgate.netnih.gov The reaction is also dependent on a divalent metal ion, typically Mn²⁺ or Mg²⁺, which coordinates with the isocitrate to facilitate the reaction. rcsb.org

Kinetic studies have revealed important aspects of the enzyme's function. For instance, in pea leaves, the Michaelis constant (Km) for isocitrate can be modulated, suggesting a fine-tuned control of enzyme activity in response to changing metabolic states. nih.gov

NADP⁺-IDH exhibits high specificity for its substrate, this compound, and its coenzyme, NADP⁺. researchgate.net The enzyme does not act on other isomers of isocitrate, such as threo-DL-isocitrate or erythro-Ls-isocitrate. genome.jp The specificity for NADP⁺ over NAD⁺ is determined by specific amino acid residues within the coenzyme-binding site. researchgate.net In NADP⁺-dependent enzymes, this recognition is primarily driven by positively charged amino acids like arginine and lysine that interact with the negatively charged 2'-phosphate group of NADP⁺. researchgate.netresearchgate.net Site-directed mutagenesis studies have successfully switched the coenzyme specificity of some ICDHs from NADP⁺ to NAD⁺ by altering these key residues. nih.gov

The activity of NADP⁺-IDH is regulated by various metabolites and cofactors, ensuring that its function is aligned with the cell's metabolic needs. The enzyme's activity is influenced by the cellular redox state, particularly the ratios of NADPH/NADP⁺ and NADH/NAD⁺. bibbase.orgcapes.gov.br In pea leaf mitochondria, high levels of NADPH and NADH suppress isocitrate oxidation. bibbase.orgcapes.gov.br

Allosteric regulation also plays a significant role. For example, oxaloacetate has been identified as an allosteric inhibitor of cytosolic NADP⁺-IDH in mice. nih.gov It binds to a novel site distinct from the active site, inducing a conformational change that inhibits enzyme activity. nih.gov In some bacterial species, the activity of NADP⁺-IDH is controlled by phosphorylation. Phosphorylation of a specific serine residue at the active site inactivates the enzyme, diverting isocitrate towards the glyoxylate (B1226380) cycle. ebi.ac.uknih.gov

Furthermore, the enzyme can be regulated by glutathionylation, a post-translational modification that occurs under conditions of oxidative stress. nih.gov This modification, which is reversible, can inactivate the enzyme and may also protect it from further oxidative damage. nih.gov

Crystal structures of NADP⁺-IDH from various organisms have provided detailed insights into the enzyme's architecture and its interactions with substrates and cofactors. The enzyme typically functions as a dimer, with each monomer consisting of a large and a small domain. nih.govrcsb.org The active site is located in a cleft between these two domains. nih.gov

The binding of isocitrate and the metal cofactor (Mg²⁺ or Mn²⁺) is coordinated by several conserved amino acid residues, including aspartate side chains. rcsb.org The metal ion plays a crucial role in stabilizing the negative charge during the dehydrogenation and decarboxylation steps. rcsb.org The coenzyme NADP⁺ binds to a region of the large domain that is structurally distinct from the nucleotide-binding fold found in many other dehydrogenases. rcsb.org The specificity for NADP⁺ is conferred by interactions with arginine, histidine, and lysine residues that form hydrogen bonds and ion pairs with the 2'-phosphate group of the coenzyme. researchgate.net

Structural studies have also revealed different conformational states of the enzyme (open, semi-open, and closed), which are related to its catalytic activity. nih.gov The transition between these states is crucial for substrate binding, catalysis, and product release. nih.gov

Eukaryotic cells possess multiple isoforms of NADP⁺-IDH, which are localized in different subcellular compartments, reflecting their diverse physiological roles. frontiersin.orgdergipark.org.tr The main isoforms are found in the cytosol, mitochondria, and peroxisomes. wikipedia.orgfrontiersin.orgnih.gov

Cytosolic NADP⁺-IDH (IDH1): This isoform is a major source of NADPH in the cytoplasm, which is essential for fatty acid synthesis and for the regeneration of reduced glutathione, a key antioxidant. dergipark.org.trnih.gov

Mitochondrial NADP⁺-IDH (IDH2): Located in the mitochondrial matrix, this isoform contributes to the mitochondrial NADPH pool, which is important for protecting against oxidative damage and for certain metabolic reactions within the mitochondria. nih.govdergipark.org.trphysiology.org

Peroxisomal NADP⁺-IDH: This isoform has been identified in plant peroxisomes and is thought to be a primary source of NADPH for metabolic processes within these organelles, including the ascorbate-glutathione cycle which helps to mitigate oxidative stress. nih.gov

The different isoforms are encoded by distinct genes and exhibit tissue-specific expression patterns. dergipark.org.trnih.gov For example, in the heart, the mitochondrial isoform is highly expressed, while the cytosolic form represents a smaller fraction of the total activity. physiology.org The existence of these distinct isoforms allows for the independent regulation of NADPH production in different cellular compartments.

Structural Insights into Enzyme-Substrate/Cofactor Interactions

NAD+-Dependent Isocitrate Dehydrogenase (EC 1.1.1.41)

NAD+-dependent isocitrate dehydrogenase (IDH) is a critical enzyme in the TCA cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. wikipedia.org In eukaryotes, this enzyme is found exclusively in the mitochondria and is subject to allosteric regulation. wikipedia.orggenome.jp

Catalytic Mechanism and Allosteric Control

The reaction catalyzed by NAD+-dependent isocitrate dehydrogenase is a two-step process. Initially, isocitrate is oxidized to the unstable intermediate oxalosuccinate, which is then decarboxylated to yield α-ketoglutarate and carbon dioxide. wikipedia.org This reaction requires a divalent metal ion, such as Mn2+ or Mg2+, for activity. wikipedia.orggenome.jp

Allosteric regulation is a key feature of eukaryotic NAD+-dependent isocitrate dehydrogenase. The enzyme's activity is intricately controlled by the energy status of the cell. ADP and citrate (B86180) act as allosteric activators, signaling a need for more energy and metabolic intermediates. researchgate.netnih.gov Conversely, ATP and NADH are inhibitors, indicating a high energy charge within the cell. wikipedia.orgnih.gov In human NAD-dependent isocitrate dehydrogenase (IDH3), which exists as an α2βγ heterotetramer, the γ subunit is responsible for the allosteric activation by citrate and ADP, while the β subunit plays a structural role. researchgate.net The binding of these allosteric effectors induces conformational changes that are transmitted to the active sites, modulating the enzyme's catalytic efficiency. researchgate.net

Kinetic Characteristics

The kinetic behavior of NAD+-dependent isocitrate dehydrogenase often displays cooperativity with respect to its substrate, isocitrate, resulting in sigmoidal kinetics. nih.gov This allosteric behavior can be influenced by factors such as enzyme age and the presence of allosteric effectors. nih.gov The affinity of the enzyme for its substrates and its maximal velocity can vary depending on the organism and the specific isoform. For instance, the NAD+-dependent isocitrate dehydrogenase from pea mitochondria exhibits sigmoidal kinetics for isocitrate with an S0.5 of 0.3 mM and standard Michaelis-Menten kinetics for NAD+ with a Km of 0.2 mM. nih.gov In contrast, a novel homodimeric NAD+-dependent isocitrate dehydrogenase from the marine diatom Phaeodactylum tricornutum (PtIDH1) shows allosteric regulation by isocitrate with a much lower S0.5 value of 84.9 ± 5.2 μM (with Mn2+), indicating a higher affinity for its substrate. mdpi.com

| Enzyme Source | Substrate | Kinetic Parameter | Value | Conditions | Reference |

| Pea Mitochondria | Isocitrate | S0.5 | 0.3 mM | - | nih.gov |

| Pea Mitochondria | NAD+ | Km | 0.2 mM | - | nih.gov |

| Phaeodactylum tricornutum | Isocitrate | S0.5 | 84.9 ± 5.2 µM | with Mn2+ | mdpi.com |

| Phaeodactylum tricornutum | NAD+ | Km | Not specified | with Mn2+ | mdpi.com |

| Saccharomyces cerevisiae | Isocitrate | S0.5 | Not specified | with Mg2+ | mdpi.com |

| Chlamydomonas reinhardtii | Isocitrate | S0.5 | Not specified | with Mn2+ | mdpi.com |

| Potato Mitochondria | Isocitrate | S0.5 | 690 µM | - | mdpi.com |

| Acidithiobacillus thiooxidans | D,L-isocitrate | Km | 0.12 mM | NAD+-linked | researchgate.net |

| Methylobacillus flagellatus | DL-isocitrate | Km | 9.0 µM | with NAD+ | researchgate.net |

| Methylobacillus flagellatus | NAD+ | Km | 113 µM | - | researchgate.net |

Structural Aspects

The structure of NAD+-dependent isocitrate dehydrogenase reveals important insights into its function. In humans, the functional enzyme is a heterooctamer composed of two α2βγ heterotetramers. researchgate.net The α and γ subunits form the catalytic sites, while the β subunit is structurally important. researchgate.net The allosteric binding sites for ADP and citrate are located on the γ subunit. researchgate.net The crystal structure of the NAD+-dependent isocitrate dehydrogenase from Acidithiobacillus thiooxidans shows a high degree of similarity to NADP+-dependent bacterial IDHs. rcsb.orgresearchgate.net In this structure, Asp-357 is identified as a key determinant of NAD+ specificity through its interaction with the 2'- and 3'-hydroxyl groups of the adenosine (B11128) ribose. rcsb.orgresearchgate.net The binding of NAD+ induces a specific conformation in the adenosine ribose, which is crucial for catalysis. researchgate.net

Isocitrate Lyases (ICLs) (EC 4.1.3.1)

Isocitrate lyase (ICL) is a key enzyme of the glyoxylate cycle, an anabolic pathway that allows organisms to utilize two-carbon compounds for the synthesis of carbohydrates. wikipedia.orgijper.org This cycle is particularly important in bacteria, fungi, and plants. wikipedia.org

Reaction Mechanism and Cleavage Products

Isocitrate lyase catalyzes the reversible cleavage of isocitrate into succinate (B1194679) and glyoxylate. wikipedia.orgebi.ac.uk This reaction is an aldol (B89426) cleavage, where a carbon-carbon bond is broken. wikipedia.org The proposed mechanism involves the deprotonation of isocitrate, followed by the cleavage reaction. wikipedia.org The products of this reaction, succinate and glyoxylate, can then be used in other metabolic pathways. Succinate can enter the TCA cycle, while glyoxylate is condensed with acetyl-CoA to form malate (B86768) in a reaction catalyzed by malate synthase, thus completing the glyoxylate cycle. wikipedia.org

Substrate Specificity

Isocitrate lyase exhibits a high degree of specificity for its substrate, this compound. genome.jp For example, methylisocitrate lyase from Candida lipolytica is specific for threo-Ds-2-methylisocitrate and does not act on threo-DL-isocitrate. tandfonline.com The enzyme from Pinus pinea has a very low affinity for free isocitrate, with the Mg-isocitrate complex being the true substrate. nih.gov The kinetic parameters of isocitrate lyase can vary between organisms. For instance, the purified recombinant isocitrate lyase from Mycobacterium avium has a Km of 145 μM for threo D-(s) isocitrate. nih.gov In Saccharomyces cerevisiae, the Vmax of isocitrate lyase is five times higher with threo-D(S)-isocitrate as a substrate compared to threo-D(S)-2-methylisocitrate. uniprot.org

| Enzyme Source | Substrate | Kinetic Parameter | Value | Reference |

| Mycobacterium avium | threo D-(s) isocitrate | Km | 145 µM | nih.gov |

| Candida lipolytica (Methylisocitrate lyase) | threo-Ds-2-methylisocitrate | Km | 7.7 x 10-4 M | tandfonline.com |

| Saccharomyces cerevisiae | threo-D(S)-isocitrate vs. threo-D(S)-2-methylisocitrate | Vmax Ratio | 5-fold higher for isocitrate | uniprot.org |

Regulation by Inhibitors and Allosteric Effectors

The activity of isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, is modulated by a variety of inhibitors and allosteric effectors. These molecules play a crucial role in controlling the metabolic flux through this pathway.

Several compounds have been identified as inhibitors of ICL. These include structural analogs of the substrates and products, such as itaconate, itaconic anhydride, bromopyruvate, and 3-nitropropionate. wikipedia.orgmdpi.com Oxalate (B1200264) and malate also exhibit inhibitory effects. wikipedia.org Itaconate, a mammalian antimicrobial metabolite, acts as a covalent inhibitor of Mycobacterium tuberculosis isocitrate lyase by forming an adduct with the catalytic cysteine residue. rsc.org The presence of glyoxylate can accelerate the formation of this covalent bond. nih.gov While these inhibitors have proven useful in studying the enzyme, many are non-specific and can affect other essential host enzymes. wikipedia.org

The search for specific inhibitors of ICL is an active area of research, particularly due to the enzyme's essential role in the survival of various pathogens, including Mycobacterium tuberculosis. wikipedia.orgmdpi.comontosight.ai The development of such inhibitors holds potential for new therapeutic strategies against these organisms. ontosight.aiwestminster.ac.uk

Allosteric regulation also plays a role in controlling ICL activity. In Mycobacterium tuberculosis, the ICL isoform 2 (ICL2) is activated by acetyl-CoA. wikipedia.org This activation involves the binding of acetyl-CoA to a C-terminal regulatory domain, which promotes the dimerization of this domain with another subunit within the tetrameric enzyme, ultimately enhancing its catalytic activity. wikipedia.org

Structural Biology of ICL Isoforms

Isocitrate lyase exists in different isoforms, which can vary in their structure and function across different organisms. wikipedia.org Generally, ICL is a homotetrameric enzyme, meaning it is composed of four identical protein subunits. wikipedia.orgrcsb.org

A notable structural difference exists between prokaryotic and eukaryotic ICLs. The eukaryotic enzyme contains an additional sequence of approximately 100 amino acids near its center. wikipedia.orgrcsb.org This extra segment is believed to be involved in localizing the enzyme to specific organelles called glyoxysomes in eukaryotes. wikipedia.org In contrast, prokaryotic ICL is found in the cytoplasm. rcsb.org

Despite these differences, the active sites of prokaryotic and eukaryotic ICLs are highly conserved. rcsb.org The catalytic mechanism involves a conformational change where a flexible loop closes over the active site upon substrate binding, creating a sequestered environment for the reaction to occur. nih.govacs.org

In Mycobacterium tuberculosis, two isoforms, ICL1 and ICL2, have been identified. researchgate.net While structurally different, both are crucial for the bacterium's carbon metabolism. researchgate.net ICL1 has 429 amino acid residues, whereas ICL2 is larger with 766 residues. researchgate.net The tetrameric structure of M. tuberculosis ICL is maintained by interactions between helices at the C-terminal regions of the subunits. researchgate.net

Studies on ICL from various organisms, including Magnaporthe oryzae, Fusarium graminearum, and Bacillus cereus, have provided further insights into the ligand-induced conformational changes and the roles of active site residues in catalysis. nih.govnih.gov

Aconitate Hydratase (Aconitase) (EC 4.2.1.3)

Aconitate hydratase, commonly known as aconitase, is a crucial enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the stereospecific isomerization of citrate to this compound. wikipedia.orghmdb.ca

Isomerization of Citrate to this compound

The conversion of citrate to isocitrate proceeds through a two-step dehydration-hydration mechanism, with cis-aconitate as an intermediate. wikipedia.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group of citrate by a catalytic histidine residue (His-101), which allows it to leave as a water molecule. wikipedia.org Concurrently, a serine residue (Ser-642) abstracts a proton, leading to the formation of a double bond and the cis-aconitate intermediate. wikipedia.org

A key feature of this isomerization is a 180° "flip" of the cis-aconitate intermediate within the enzyme's active site. wikipedia.org This reorientation allows the subsequent hydration step to occur on the opposite face of the intermediate, ensuring the correct (2R,3S) stereochemistry of the final isocitrate product. wikipedia.org

Requirements for Cofactors and Metal Ions

Aconitase is an iron-sulfur protein. ebi.ac.uk Its catalytic activity is dependent on the presence of a [4Fe-4S] iron-sulfur cluster in its active site. wikipedia.orgproteopedia.org This cluster is unusual in that it directly participates in the catalytic reaction rather than simply acting as an electron carrier. wikipedia.orgproteopedia.org

The enzyme can exist in an inactive form with a [3Fe-4S] cluster. wikipedia.orgproteopedia.org Activation occurs with the incorporation of a fourth iron atom. wikipedia.org Three cysteine residues serve as ligands to the iron-sulfur cluster. wikipedia.org The labile fourth iron ion in the active state is coordinated by water molecules. wikipedia.org

Divalent metal ions can also influence aconitase activity. For instance, in plant mitochondria, while Fe³⁺ and Zn²⁺ did not directly affect the enzyme's activity, their presence could protect it from inactivation by hydrogen peroxide. nih.gov This protective effect may be due to the metals degrading hydrogen peroxide or by helping to restore the damaged Fe-S cluster. nih.gov Conversely, citrate itself is a strong chelator of divalent cations, and its accumulation can limit the activity of enzymes that depend on these ions. nih.gov

Methylisocitrate Lyase (EC 4.1.3.29)

Methylisocitrate lyase (MICL) is a key enzyme in the methylcitrate cycle, a pathway used by some bacteria and fungi for the metabolism of propionate (B1217596). nih.govnih.gov

Substrate Specificity for Methylisocitrate

Methylisocitrate lyase catalyzes the cleavage of (2R,3S)-2-methylisocitrate into pyruvate (B1213749) and succinate. nih.govebi.ac.uk The enzyme exhibits a high degree of substrate specificity. For example, the MICL from Candida lipolytica is specific for threo-Ds-2-methylisocitrate and does not act on threo-DL-isocitrate. tandfonline.com Similarly, studies on Aspergillus nidulans have shown that its MICL is highly specific for (2R,3S)-2-methylisocitrate. nih.gov

Structural studies of Escherichia coli MICL have provided insights into the basis of this specificity. acs.org The enzyme undergoes a conformational change upon substrate binding, where a loop closes over the active site, creating a specific environment for catalysis. acs.org The binding modes of the substrate and inhibitors reveal the determinants of this stringent substrate and stereoselectivity. acs.org Isocitrate has been shown to be a competitive inhibitor of MICL. nih.govrcsb.org

Distinctive Properties from Classical Isocitrate Lyase

The classical isocitrate lyase (ICL; EC 4.1.3.1) is a key enzyme of the glyoxylate cycle, catalyzing the reversible cleavage of threo-D-isocitrate into glyoxylate and succinate. ijper.orgwikipedia.org This function allows organisms like bacteria, fungi, and plants to utilize two-carbon compounds for biosynthesis. wikipedia.org However, variations of this enzyme exist, exhibiting distinct properties tailored to specific metabolic contexts. These differences are evident in substrate specificity, kinetic behavior, physical characteristics, and response to inhibitors.

One notable example is methylisocitrate lyase (MCL), an enzyme crucial for propionate metabolism in organisms like Candida lipolytica. tandfonline.com While structurally and mechanistically related to ICL, MCL is highly specific for threo-D-2-methylisocitrate. tandfonline.com Studies have shown that purified MCL from C. lipolytica does not catalyze the cleavage of threo-DL-isocitrate, the substrate for classical ICL. tandfonline.com This strict substrate specificity underscores a key functional divergence.

Kinetic parameters also highlight the differences between these enzymes. The Michaelis constant (Kₘ) for threo-D-isocitrate varies significantly among classical isocitrate lyases from different sources. For instance, the Kₘ of ICL from the algae Chlorella pyrenoidosa is 0.023 mM, whereas for Escherichia coli, it is reported to be 0.89 mM. nih.govasm.org In contrast, the methylisocitrate lyase from C. lipolytica has a Kₘ of 0.77 mM for its specific substrate, threo-D-2-methylisocitrate. tandfonline.com

Furthermore, the response to inhibitors can distinguish different forms of isocitrate lyase. While compounds like itaconate and oxalate are known inhibitors of classical ICL, the sensitivity to these and other metabolic intermediates can vary. asm.orgresearchgate.netmdpi.com For example, in Yersinia pestis, two distinct forms of isocitrate lyase (A and B) were identified, both of which were inhibited by the succinate analog itaconate. asm.org In Escherichia coli, phosphoenolpyruvate (B93156) acts as an uncompetitive inhibitor of ICL. asm.org In contrast, the activity of methylisocitrate lyase from C. lipolytica is strongly inhibited by sulfhydryl reagents and is noncompetitively inhibited by NADH and NADPH, suggesting a regulatory role in the methylcitric acid cycle. tandfonline.com

Physical and regulatory properties also differ. Classical isocitrate lyases are typically tetrameric proteins, though variations exist. wikipedia.orgresearchgate.net The two forms of isocitrate lyase in Y. pestis were found to have different temperature optima. asm.org The regulation of ICL is often linked to the availability of carbon sources; its activity is typically induced by acetate (B1210297) and repressed by glucose. asm.orgasm.org This contrasts with the regulatory scheme observed for methylisocitrate lyase, which is modulated by cofactors like NAD, NADH, and NADPH. tandfonline.com

These distinctions in substrate preference, kinetics, inhibition profiles, and regulation reflect the evolutionary adaptation of these enzymes to fulfill specific roles within the metabolic networks of different organisms, distinguishing them from the canonical isocitrate lyase of the glyoxylate cycle.

Data Tables

Table 1: Comparison of Kinetic Properties of Isocitrate Lyase (ICL) and Methylisocitrate Lyase (MCL) from Various Organisms.

| Enzyme | Organism | Substrate | Kₘ (mM) |

| Isocitrate Lyase | Chlorella pyrenoidosa | threo-D-isocitrate | 0.023 nih.gov |

| Isocitrate Lyase | Euglena gracilis | DL-isocitrate | 0.66 researchgate.net |

| Isocitrate Lyase | Escherichia coli | threo-D-isocitrate | 0.89 asm.org |

| Methylisocitrate Lyase | Candida lipolytica | threo-D-2-methylisocitrate | 0.77 tandfonline.com |

Table 2: Inhibitors of Isocitrate Lyase (ICL) and Methylisocitrate Lyase (MCL).

| Enzyme | Organism | Inhibitor | Type of Inhibition |

| Isocitrate Lyase | Euglena gracilis | Itaconate | Uncompetitive researchgate.net |

| Isocitrate Lyase | Yersinia pestis | Itaconate | - asm.org |

| Isocitrate Lyase | Escherichia coli | Phosphoenolpyruvate | Uncompetitive asm.org |

| Methylisocitrate Lyase | Candida lipolytica | NADH, NADPH | Noncompetitive tandfonline.com |

| Methylisocitrate Lyase | Candida lipolytica | Sulfhydryl reagents | - tandfonline.com |

Biological Distribution and Contextual Roles

Microbial Metabolism

In the microbial world, threo-Ds-isocitrate stands at a critical metabolic crossroads, primarily at the branch point between the TCA cycle and the glyoxylate (B1226380) cycle. The fate of isocitrate is determined by the enzymatic activity of either isocitrate dehydrogenase (IDH), which commits it to the TCA cycle for energy production and biosynthesis, or isocitrate lyase (ICL), the first enzyme of the glyoxylate cycle, which allows for the net assimilation of carbon from two-carbon compounds. nih.gov

The regulation of this compound metabolism is a key adaptive strategy for bacteria.

Escherichia coli : In E. coli, this compound is a substrate for an NADP-specific isocitrate dehydrogenase (IDH). The structure of this enzyme has been solved, revealing it to be a dimer of identical subunits. asm.org The flow of isocitrate through the TCA cycle versus the glyoxylate bypass is tightly regulated. When E. coli grows on carbon sources like acetate (B1210297), IDH is inactivated by phosphorylation. nih.govnih.gov This inactivation decreases the enzyme's activity, redirecting this compound to isocitrate lyase (ICL) and the glyoxylate cycle, which is essential for growth on two-carbon substrates. nih.govmicrobiologyresearch.org Conversely, on preferred carbon sources like glucose, IDH is dephosphorylated and fully active. nih.gov The activity of E. coli NADP-IDH is also allosterically inhibited by phosphoenolpyruvate (B93156). umaryland.edu

Mycobacterium tuberculosis : For M. tuberculosis, the glyoxylate cycle is crucial for its survival and persistence within a host, particularly when utilizing fatty acids as a carbon source. nih.govnih.gov this compound is cleaved by isocitrate lyase (ICL), an enzyme that is essential for the pathogen's ability to establish chronic infection. nih.govtandfonline.com This makes ICL a significant target for the development of new anti-tuberculosis drugs. nih.gov In M. tuberculosis, ICL also exhibits methylisocitrate lyase activity, which is important for metabolizing odd-chain fatty acids via the methylcitrate cycle. nih.govumich.edu

Corynebacterium glutamicum : This bacterium possesses a monomeric NADP-dependent IDH that is highly specific for its substrate, isocitrate. uniprot.org Similar to M. tuberculosis, when grown on acetate, C. glutamicum shows high isocitrate lyase activity. nih.gov The gene for ICL from this organism has been characterized. tandfonline.com

Pseudomonas aeruginosa : Isocitrate metabolism in P. aeruginosa involves both NADP-dependent isocitrate dehydrogenase and isocitrate lyase. nih.gov The glyoxylate cycle enzyme isocitrate lyase was first identified as catalyzing the reversible cleavage of Ds-isocitrate in this bacterium. nih.gov

Fungi and yeasts exhibit diverse metabolic capabilities involving this compound, including the overproduction of isocitric acid.

Yarrowia lipolytica (also known as Candida lipolytica ): This oleaginous yeast is known for its ability to produce significant quantities of threo-Ds-isocitric acid from various carbon sources, including ethanol (B145695) and rapeseed oil. nih.govmdpi.comresearchgate.net The production can be enhanced by using inhibitors of isocitrate lyase, such as itaconic acid and oxalic acid. mdpi.comresearchgate.net These inhibitors block the conversion of isocitrate into glyoxylate and succinate (B1194679), causing it to accumulate. researchgate.net This yeast possesses both NAD-dependent and NADP-dependent isocitrate dehydrogenases. researchgate.net The NADP-IDH is located in the mitochondria and has an absolute specificity for NADP+. cdnsciencepub.com

Aspergillus niger : This fungus is widely used for industrial citric acid production. It has an NADP-specific isocitrate dehydrogenase that consists of a single polypeptide chain. dntb.gov.uauniprot.org While the enzyme is found in both the mitochondria and cytoplasm, only a single protein has been identified. dntb.gov.uauniprot.org Overexpression of the gene for NADP-IDH in A. niger has been shown to significantly decrease citric acid production, as it pulls this compound further into the TCA cycle. thegoodscentscompany.com

Candida lipolytica : As a synonym for Yarrowia lipolytica, its metabolic characteristics concerning this compound are the same. mdpi.comnih.gov Studies have specifically highlighted its ability to biosynthesize citric and isocitric acids and the key role of isocitrate lyase in its metabolism. oup.com

Paecilomyces varioti : This fungus, noted for its high productivity of malic acid from non-sugar carbon sources like acetate, utilizes an NADP+-linked isocitrate dehydrogenase. researchgate.netoup.com The enzyme has been purified and characterized, showing a Km value for this compound of 12 μM. researchgate.netcapes.gov.br Its activity is strongly inhibited when oxalacetate (B90230) and glyoxylate are present simultaneously. researchgate.netcapes.gov.br

In the domain of Archaea, enzymes involved in this compound metabolism are adapted to extreme environments.

Haloferax volcanii : This extremely halophilic archaeon possesses an NADP-dependent Ds-threo-isocitrate dehydrogenase (ICDH) that functions in high salt concentrations. nih.govnih.gov The gene for this enzyme has been cloned and expressed in E. coli. nih.govasm.org Interestingly, researchers have successfully switched the coenzyme specificity of this enzyme from NADP+ to NAD+ through site-directed mutagenesis, highlighting its structural and functional characteristics. researchgate.netasm.org When grown on acetate, H. volcanii utilizes a glyoxylate bypass involving isocitrate lyase. nih.gov

Sulfolobus : The hyperthermophilic archaeon Sulfolobus solfataricus also has an NADP-linked isocitrate dehydrogenase that has been purified and characterized. researchgate.netnih.gov It is a dimeric enzyme that resembles bacterial IDHs. nih.gov The enzyme from S. solfataricus has a reported Km for isocitrate of 130 μM. asm.orgroyalsocietypublishing.org The crystal structure of the putative IDH from Sulfolobus tokodaii has also been determined, providing insight into its mechanism in thermophiles. dntb.gov.uanih.gov

In protozoan parasites, the metabolism of this compound is adapted to different life cycle stages and host environments.

Trypanosoma cruzi : This parasite, the causative agent of Chagas disease, shows differential activity of NADP-linked isocitrate dehydrogenase during its development. The enzyme's specific activity is significantly higher in the infective metacyclic trypomastigote stage compared to the epimastigote stage found in the insect vector. cdnsciencepub.com This suggests a higher mitochondrial metabolism in the infective form. cdnsciencepub.com No NAD-dependent IDH activity has been found in T. cruzi. cdnsciencepub.com

Tetrahymena pyriformis : In this ciliated protozoan, the glyoxylate cycle is integral for converting lipids to carbohydrates (glyconeogenesis), especially when grown on acetate or under hypoxic conditions. The synthesis of isocitrate lyase is induced by transferring cultures to static conditions, which limits oxygen availability. This induction is repressed by glucose. udel.edu The activity of peroxisomal enzymes, including ICL, is also significantly increased by the addition of unsaturated fatty acids to the culture medium.

The metabolic switch controlling the fate of this compound is a prime example of microbial adaptation to different nutritional environments. When microbes are grown on simple two-carbon compounds like acetate or on fatty acids, which are metabolized to acetyl-CoA, they must bypass the CO2-producing steps of the TCA cycle to allow for net carbon assimilation. nih.govnih.gov This is achieved by inducing the glyoxylate cycle enzymes, isocitrate lyase (ICL) and malate (B86768) synthase. nih.gov

A key regulatory mechanism, particularly in bacteria like E. coli, is the phosphorylation of isocitrate dehydrogenase (IDH). nih.govnih.gov Growth on acetate triggers a kinase to phosphorylate and inactivate IDH, thereby diverting the flow of this compound to ICL. nih.govmicrobiologyresearch.org In fungi like Yarrowia lipolytica, adaptation to different carbon sources like oils or ethanol for isocitric acid production involves regulating the flux through ICL, often by adding inhibitors to maximize the yield of the desired product. nih.govresearchgate.net In the protozoan Tetrahymena, adaptation to lipid-rich environments or hypoxic conditions similarly involves the induction of ICL to utilize stored fats.

Protozoans (e.g., Trypanosoma cruzi, Tetrahymena pyriformis)

Plant Metabolism

In plants, this compound and its metabolic pathways are fundamental to both energy production and biosynthesis. nih.gov The metabolism of isocitrate is compartmentalized, with different enzymes located in the mitochondria, cytosol, and peroxisomes.

The conversion of isocitrate is crucial for providing carbon skeletons for processes like nitrogen assimilation and for generating reducing equivalents (NADPH) for various biosynthetic reactions. nih.govnih.gov The NADP-dependent isocitrate dehydrogenases (NADP-IDHs) produce α-ketoglutarate, which is a precursor for glutamate (B1630785) synthesis, and NADPH, which helps maintain the intracellular redox balance and protect against oxidative stress. nih.gov

A key role for this compound is observed during the germination of seeds, particularly in oilseed plants. Stored lipids are broken down into fatty acids and then to acetyl-CoA. This acetyl-CoA enters the glyoxylate cycle within specialized peroxisomes called glyoxysomes. Here, isocitrate lyase cleaves isocitrate to glyoxylate and succinate, allowing the acetyl-CoA to be converted into four-carbon compounds that can then be used to synthesize glucose via gluconeogenesis. udel.edu This process provides the essential energy and structural carbohydrates for the growing seedling before photosynthesis can begin. udel.edu

The expression of genes encoding isocitrate dehydrogenase has also been linked to plant responses to abiotic stress. For example, in maize, different members of the IDH gene family show varied responses to drought stress, suggesting their role in plant adaptation and survival under adverse conditions. nih.gov

Data Tables

Table 1: Properties of NADP-Isocitrate Dehydrogenase in Various Microorganisms

| Organism | Km for this compound (μM) | Optimal pH | Key Regulatory Features | Reference(s) |

|---|---|---|---|---|

| Paecilomyces varioti | 12 | 8.4 | Inhibited by α-ketoglutarate, and concertedly by oxalacetate and glyoxylate. | researchgate.net, oup.com, capes.gov.br |

| Yarrowia lipolytica | ~60 | 8.5 | Absolute specificity for NADP+; mitochondrial localization. | cdnsciencepub.com |

| Sulfolobus solfataricus | 130 | - | Thermophilic enzyme. | asm.org, royalsocietypublishing.org |

| Trypanosoma cruzi | 12.5 (metacyclic), 47.9 (epimastigote) | - | Activity is developmentally regulated. | cdnsciencepub.com |

Table 2: Role of this compound Metabolism in Selected Organisms

| Organism | Key Enzyme(s) | Primary Metabolic Role / Context | Reference(s) |

|---|---|---|---|

| Mycobacterium tuberculosis | Isocitrate Lyase (ICL) | Essential for growth on fatty acids and host persistence (virulence factor). | nih.gov |

| Yarrowia lipolytica | Isocitrate Dehydrogenase (IDH), Isocitrate Lyase (ICL) | Overproduction of isocitric acid, especially when ICL is inhibited. | mdpi.com, researchgate.net |

| Escherichia coli | IDH, ICL, IDH Kinase/Phosphatase | Adaptation to acetate via the glyoxylate cycle, regulated by IDH phosphorylation. | nih.gov, microbiologyresearch.org |

| Haloferax volcanii | IDH, ICL | Metabolism in extreme saline environments; glyoxylate bypass for growth on acetate. | nih.gov, nih.gov |

Role in Seed Germination and Lipid-to-Carbohydrate Conversion

During the germination of oilseeds, stored lipids serve as the primary source of energy and carbon skeletons for the developing seedling until it can perform photosynthesis. wikipedia.orgnih.gov The conversion of these lipids into carbohydrates is accomplished through the glyoxylate cycle, a metabolic pathway in which this compound plays an indispensable role. wikipedia.orgresearchgate.net This process occurs within specialized peroxisomes known as glyoxysomes. wikipedia.orginflibnet.ac.in

The pathway begins with the β-oxidation of fatty acids derived from stored triacylglycerides, producing acetyl-CoA. Acetyl-CoA enters the glyoxylate cycle by condensing with oxaloacetate to form citrate (B86180), which is then isomerized to this compound. inflibnet.ac.in At this juncture, instead of being decarboxylated as in the TCA cycle, this compound is cleaved by the enzyme isocitrate lyase (ICL). inflibnet.ac.innih.govijper.org This reaction yields two crucial products: succinate and glyoxylate. wikipedia.org

The succinate is transported to the mitochondria to enter the TCA cycle, where it is converted to malate and then oxaloacetate, which can be used for gluconeogenesis to synthesize glucose. inflibnet.ac.in The glyoxylate condenses with a second molecule of acetyl-CoA in a reaction catalyzed by malate synthase (MS), another key enzyme of the cycle, to form malate. nih.govredalyc.org This allows for the net synthesis of carbohydrates from the two-carbon acetyl units derived from fat stores, a process not possible in animals that lack the key enzymes ICL and MS. wikipedia.org

The activity of these enzymes is tightly regulated and peaks during early seedling development. Studies have shown a direct correlation between the activity of isocitrate lyase and the rate of germination. For instance, in cucumber (Cucumis sativus) seeds, application of a biostimulant was found to increase the transcription and activity of isocitrate lyase, suggesting a role in accelerating the germination process. frontiersin.org Similarly, in dimorphic seeds of the halophyte Suaeda salsa, the seeds with higher germination rates also exhibited higher activity of isocitrate lyase and malate synthase. publish.csiro.au Conversely, inhibiting isocitrate lyase with compounds like itaconate has been shown to suppress the germination of fatty seeds, highlighting the enzyme's critical function. nih.gov

Table 1: Research Findings on Key Glyoxylate Cycle Enzymes During Seed Germination

| Plant Species | Enzyme(s) Studied | Key Research Finding | Reference |

|---|---|---|---|

| Cucumber (Cucumis sativus) | Isocitrate Lyase (ICL) | A biostimulant treatment increased ICL transcription (+1.5-fold) and activity (+37%) after 48 hours, suggesting a role in accelerating germination. | frontiersin.org |

| Flax (Linum usitatissimum) | ICL, Malate Synthase (MS) | Enzyme levels increased rapidly during the first 3 days of germination. Inhibition of ICL with itaconate hindered germination. | nih.gov |

| Blackgram (Vigna mungo) | NADP+-Isocitrate Dehydrogenase | Specific activity increased from 0.02 units/mg protein at 0 hours to a maximum of 0.52 units/mg at 48 hours, then declined, showing developmental regulation. | |

| Mustard (Sinapis alba) | Isocitrate Lyase (ICL) | ICL activity increased during the early phase of germination but was inhibited by sunflower allelochemicals, indicating a disruption in lipid mobilization. | cabidigitallibrary.org |

| Cotton (Gossypium) and other oilseeds | ICL, Malate Synthase (MS) | MS activity was found in all ungerminated oilseeds tested, whereas ICL was undetectable, suggesting differential synthesis and regulation of the two key enzymes. | nih.gov |

Presence and Regulation in Various Plant Tissues

While the role of this compound is most prominent in the glyoxysomes of germinating seeds, it is also a key metabolite in the mitochondria and cytosol of various other plant tissues, including leaves, roots, and senescing organs. oup.comcas.cz In these compartments, its fate is primarily determined by the activity of different isocitrate dehydrogenase (IDH) isozymes, which catalyze its oxidative decarboxylation to α-ketoglutarate. mdpi.comsemanticscholar.org

Plants possess both NAD⁺-dependent IDH (NAD-IDH) and NADP⁺-dependent IDH (NADP-IDH), which are localized in different cellular compartments and have distinct regulatory properties. nih.gov

Mitochondrial NAD-IDH is a key regulatory enzyme of the TCA cycle, providing NADH for the electron transport chain. frontiersin.org Its activity is subject to complex regulation, including redox modulation. Research in Arabidopsis has shown that mitochondrial NAD-IDH can be inactivated by oxidation and reactivated by thioredoxin-dependent reduction, linking its activity to the mitochondrial redox state. frontiersin.orgresearchgate.net It is also inhibited by high ratios of NADH/NAD⁺ and NADPH/NADP⁺. nih.gov

NADP-IDH isozymes are found in the cytosol, mitochondria, chloroplasts, and peroxisomes. cas.cz These enzymes are crucial for providing NADPH, a key reductant for various biosynthetic pathways and for antioxidant defense. mdpi.com In Arabidopsis leaves and roots, the cytosolic NADP-IDH exhibits different kinetic parameters and responses to inhibitors, suggesting organ-specific roles. cas.cz

Cytosolic IDH has also been found to have non-catalytic functions. In a notable finding in Arabidopsis, nutrient deficiency induces the movement of cytosolic IDH into the nucleus, where it interacts with transcription factors to regulate stem cell maintenance, a role independent of its enzymatic activity. nih.gov

The expression of enzymes that metabolize this compound is also regulated during plant development beyond germination. For example, isocitrate lyase activity is induced in detached or attached plant organs during senescence, suggesting a role in recycling carbon from cellular components. oup.com

Table 2: Localization and Regulation of Isocitrate-Metabolizing Enzymes in Plant Tissues

| Enzyme | Cellular Location | Primary Function/Regulation | Reference |

|---|---|---|---|

| Isocitrate Lyase (ICL) | Glyoxysomes, Cytosol | Key enzyme of the glyoxylate cycle for lipid-to-carbohydrate conversion; induced during germination and senescence. | wikipedia.orgoup.comsemanticscholar.org |

| NAD-Isocitrate Dehydrogenase (NAD-IDH) | Mitochondria | Key regulatory point in the TCA cycle; regulated by redox state (thioredoxin) and inhibited by NADH and NADPH. | nih.govfrontiersin.org |

| NADP-Isocitrate Dehydrogenase (NADP-IDH) | Cytosol, Mitochondria, Chloroplasts, Peroxisomes | Provides NADPH for biosynthesis and antioxidant defense; exhibits organ-specific kinetics and regulation. | cas.czmdpi.com |

| Cytosolic NADP-IDH (non-catalytic role) | Cytosol, Nucleus | Acts as a nutrient sensor in Arabidopsis, translocating to the nucleus to regulate stem cell homeostasis under nutrient deficiency. | nih.gov |

Analogous Roles in Animal Systems (Non-mammalian models for metabolic studies)

The glyoxylate cycle, and therefore the canonical role for isocitrate lyase, is generally considered absent in vertebrate animals. wikipedia.org However, the key enzymes of this pathway have been identified and studied in several non-mammalian animal models, revealing analogous or specialized metabolic functions for this compound.

Nematodes: The nematode Caenorhabditis elegans possesses the glyoxylate cycle, which is active during the early stages of embryogenesis and in starved larvae, allowing the organism to utilize stored fats for carbohydrate synthesis. wikipedia.orgredalyc.org

Insects: The enzyme isocitrate dehydrogenase (ICDH) has been studied in various insects. For example, the activity of NADP⁺-dependent ICDH was analyzed in the lesser grain borer (Rhyzopertha dominica) and the khapra beetle (Trogoderma granarium) as part of metabolic studies related to insecticide resistance. cabidigitallibrary.orgentomoljournal.com

Protozoa: In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, mitochondrial metabolism shifts significantly during its life cycle. Studies have shown that the infective metacyclic forms have substantially higher NADP-linked isocitrate dehydrogenase activity compared to the epimastigote forms found in the insect vector, indicating a key role for this compound metabolism in the parasite's differentiation and infectivity. nih.gov

Amphibians: In a surprising discovery, the key enzymes of the glyoxylate cycle, isocitrate lyase and malate synthase, were identified in the urinary bladder of the toad (Bufo marinus). pnas.orgnih.gov Further experiments showed that when the tissue was supplied with a fatty acid substrate, glycogen (B147801) levels increased, suggesting that this vertebrate tissue may possess the unique ability to carry out the net conversion of lipids to carbohydrates. This finding challenges the long-held belief that the glyoxylate cycle is entirely absent from vertebrates. pnas.org

These non-mammalian systems provide valuable models for studying the diverse metabolic roles of this compound and the evolutionary plasticity of metabolic pathways.

Table 3: Research on this compound Metabolism in Non-Mammalian Animal Models

| Organism | Enzyme/Pathway Studied | Key Research Finding | Reference |

|---|---|---|---|

| Toad (Bufo marinus) | Isocitrate Lyase, Malate Synthase | Demonstrated the presence of the two key glyoxylate cycle enzymes in the urinary bladder, suggesting a capacity for lipid-to-carbohydrate conversion in a vertebrate. | pnas.orgnih.gov |

| Nematode (Caenorhabditis elegans) | Glyoxylate Cycle | The cycle is active during embryogenesis and starvation, enabling the synthesis of carbohydrates from stored lipids. | wikipedia.orgredalyc.org |

| Protozoan (Trypanosoma cruzi) | NADP-Isocitrate Dehydrogenase | The enzyme's activity is significantly higher in the infective stage of the parasite, indicating a crucial role in its developmental metabolism. | nih.gov |

| Lesser Grain Borer (Rhyzopertha dominica) | NADP-Isocitrate Dehydrogenase (ICDH) | ICDH activity was measured as part of a broader study on the metabolic response to insecticides. | cabidigitallibrary.org |

Regulation of Threo Ds Isocitrate Metabolism

Genetic and Transcriptional Control of Enzyme Expression

The expression of genes encoding the primary enzymes that metabolize threo-Ds-isocitrate—isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL)—is tightly regulated at the transcriptional level, ensuring that the appropriate pathway is active based on the available carbon source.

In many bacteria, such as Escherichia coli, the genes for the glyoxylate (B1226380) shunt enzymes, including isocitrate lyase (aceA) and malate (B86768) synthase (aceB), are part of the aceBAK operon. nih.gov The expression of this operon is controlled by several transcriptional regulators. The Isocitrate Lyase Regulator (IclR) protein, for instance, acts as a repressor of the aceBAK operon. nih.gov When cells are grown on glucose, IclR binds to the promoter region, preventing transcription. However, when acetate (B1210297) is the primary carbon source, the need for the glyoxylate shunt increases. tandfonline.com

In the yeast Kluyveromyces lactis, the gene for isocitrate lyase (KlICL1) is essential for growth on ethanol (B145695). nih.gov Its transcription is activated by the KlCat8p transcription factor when ethanol is present but is repressed during growth on glucose or glycerol (B35011). nih.gov Similarly, in Saccharomyces cerevisiae, the expression of the cytosolic NADP+-dependent isocitrate dehydrogenase (Idp2p) is induced during the shift from fermentation to respiration and is regulated by the Cat8p transcription factor, which controls genes for the glyoxylate cycle and gluconeogenesis. molbiolcell.org

Studies in Bacillus subtilis have shown a strong link between Krebs cycle function and sporulation, with Krebs cycle enzymes being maximally induced just before sporulation begins. asm.org A mutation in the citC gene, which encodes isocitrate dehydrogenase, leads to a severe reduction in sporulation, highlighting the importance of genetic regulation of this pathway for key developmental processes. asm.orgnih.gov

Post-Translational Modifications (e.g., Phosphorylation)

Post-translational modifications (PTMs) offer a rapid and reversible mechanism to modulate enzyme activity in direct response to cellular conditions, bypassing the slower process of gene expression. The enzymes at the this compound branch point are prime targets for such regulation. oup.com

The most well-studied PTM at this junction is the phosphorylation of isocitrate dehydrogenase (IDH) in E. coli. nih.gov When cells grow on acetate, a significant portion of the IDH enzyme population is inactivated through phosphorylation. biorxiv.orgnih.gov This modification is catalyzed by a bifunctional enzyme, IDH kinase/phosphatase (AceK), which is encoded by the aceK gene within the aceBAK operon. nih.gov Phosphorylation of a specific serine residue (Ser-113) introduces a negative charge that electrostatically repels the negatively charged this compound from the active site, thereby inactivating the enzyme. biorxiv.orgnih.gov This inactivation is crucial because IDH typically has a much higher affinity for this compound than isocitrate lyase (ICL). biorxiv.org By phosphorylating and inactivating IDH, the cell diverts the flux of this compound through the glyoxylate shunt, which is essential for producing biosynthetic precursors from two-carbon compounds like acetate. nih.govnih.gov

Other PTMs, such as acetylation, have also been identified on metabolic enzymes, including IDH. nih.govuniprot.org In Mycobacterium tuberculosis, lysine (B10760008) succinylation of isocitrate lyase has been shown to fine-tune the organism's response to antibiotics. mdpi.com Furthermore, in cardiac mitochondria, NADP+-isocitrate dehydrogenase can be inactivated by the binding of 4-hydroxynonenal, a product of lipid peroxidation, indicating a role for PTMs in response to oxidative stress. nih.gov

Allosteric Regulation by Upstream and Downstream Metabolites

Allosteric regulation provides an immediate, fine-tuned control over enzyme activity through the binding of effector molecules at sites distinct from the active site. The enzymes competing for this compound are subject to complex allosteric control by a variety of metabolites, which signal the cell's energetic and biosynthetic status.

Yeast NAD+-specific isocitrate dehydrogenase (IDH) is a classic example of an allosterically regulated enzyme. It is activated by citrate (B86180) and ADP, signaling a need for energy production, and inhibited by ATP and NADH, which indicate high energy charge. ebi.ac.uk In E. coli, NADP-isocitrate dehydrogenase is allosterically inhibited by phosphoenolpyruvate (B93156) (PEP), a key glycolytic intermediate. nih.govasm.org This inhibition can be relieved by an accumulation of this compound. nih.gov

Isocitrate lyase (ICL) is also subject to allosteric control. PEP acts as an uncompetitive inhibitor of E. coli ICL, meaning it binds to the enzyme-substrate complex. nih.govasm.org This is significant because an increase in the substrate, this compound, will enhance the inhibition by PEP. nih.gov In Pseudomonas aeruginosa, ICL is inhibited by the key gluconeogenic precursors oxaloacetate and pyruvate (B1213749). cam.ac.uk This provides a feedback mechanism where high levels of these downstream products signal to shut down the carbon-conserving glyoxylate shunt. cam.ac.uk Conversely, the IDH in P. aeruginosa is activated by these same molecules, ensuring that when gluconeogenic precursors are abundant, carbon flows into the energy-producing TCA cycle. cam.ac.uk

| Enzyme | Organism/System | Activators | Inhibitors | Reference |

|---|---|---|---|---|

| Isocitrate Dehydrogenase (IDH) | Yeast | Citrate, ADP | ATP, NADH | ebi.ac.uk |

| Isocitrate Dehydrogenase (IDH) | E. coli | This compound (relieves inhibition) | Phosphoenolpyruvate (PEP) | nih.gov |

| Isocitrate Dehydrogenase (IDH) | P. aeruginosa | Oxaloacetate, Pyruvate | - | cam.ac.uk |

| Isocitrate Lyase (ICL) | E. coli | - | Phosphoenolpyruvate (PEP) | nih.govasm.org |

| Isocitrate Lyase (ICL) | P. aeruginosa | - | Oxaloacetate, Pyruvate | cam.ac.uk |

Influence of Environmental Factors (e.g., pH, Nutrient Limitation, Aeration)

Nutrient limitation is a primary driver for activating the glyoxylate shunt. When bacteria like E. coli or yeasts are forced to grow on non-fermentable, two-carbon sources like acetate or fatty acids, the expression of isocitrate lyase and malate synthase is strongly induced. nih.govtandfonline.comnih.gov This allows the cell to bypass the decarboxylation steps of the TCA cycle, conserving carbon skeletons for the synthesis of essential molecules like glucose. biorxiv.org Conversely, the presence of glucose typically represses the glyoxylate shunt. nih.govresearchgate.net

In Bacillus subtilis, a mutant lacking isocitrate dehydrogenase accumulates high levels of citrate and isocitrate, leading to a drop in the extracellular pH. asm.orgnih.gov This acidification, along with the chelation of metal ions by the accumulated citrate, contributes to growth and sporulation defects. asm.orgnih.gov The defects can be partially alleviated by raising the pH of the growth medium or supplementing it with divalent cations, demonstrating the direct impact of pH on the consequences of altered isocitrate metabolism. asm.orgnih.gov

Aeration, or the availability of oxygen, also plays a critical role. The TCA cycle is an aerobic process, linked to the electron transport chain. Under anaerobic or hypoxic conditions, the flux through the TCA cycle can be limited. In maize, for example, various isocitrate dehydrogenase genes show altered expression in response to drought stress, which can induce oxidative stress, indicating a link between environmental stress and isocitrate metabolism regulation. mdpi.com

Metabolic Flux Control and Branch Point Regulation

The distribution of this compound between the TCA cycle and the glyoxylate shunt represents a classic example of metabolic flux control at a branch point. nih.gov The cell must precisely partition the flow of this common substrate to balance the competing demands of energy production (TCA cycle) and biosynthesis (glyoxylate shunt). oup.com

The control of this flux is not governed by a single "rate-limiting" enzyme in the traditional sense, but rather by the interplay of the multiple regulatory mechanisms discussed previously. oup.com In E. coli growing on acetate, the flux is controlled by a combination of high intracellular isocitrate concentrations and the phosphorylation-mediated inactivation of a large fraction of the IDH enzyme pool. nih.govnih.gov This combination ensures that even though ICL has a lower affinity for the substrate, it can still support the necessary flux for biosynthesis. nih.gov

This system exhibits properties of "ultrasensitivity," where a small change in a regulatory signal can produce a very large change in the output or flux ratio. researchgate.net For example, the addition of glucose to an acetate-grown E. coli culture causes a massive (approx. 150-fold) decrease in the glyoxylate bypass flux. researchgate.net This is achieved by relatively modest changes: a 4-fold increase in the maximum velocity of IDH (due to dephosphorylation) and a 5.5-fold decrease in the rate of isocitrate production. researchgate.net

Quantitative metabolic flux analysis in organisms like Corynebacterium glutamicum has provided precise measurements of how this partitioning occurs under different growth conditions.

| Growth Substrate | Flux to Isocitrate Dehydrogenase (TCA Cycle) | Flux to Isocitrate Lyase (Glyoxylate Cycle) | Reference |

|---|---|---|---|

| Glucose | 100% | 0% | asm.org |

| Acetate | ~50% | ~50% | asm.org |

| Glucose + Acetate | 77% | 23% | asm.org |

This complex regulatory network, integrating genetic, post-translational, and allosteric controls, allows the cell to dynamically adjust the flow of carbon through central metabolism in response to both internal and external signals, ensuring metabolic flexibility and survival.

Advanced Research Methodologies for Threo Ds Isocitrate Studies

Enzymatic Assays and Kinetic Characterization

Enzymatic assays are fundamental to understanding the function of enzymes that metabolize threo-Ds-isocitrate, such as isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL). wikipedia.orgwikipedia.org These assays quantify the rate of an enzymatic reaction and are crucial for determining the enzyme's kinetic properties. A common method involves spectrophotometry, where the reaction is monitored by measuring the change in absorbance of a substrate or product over time. asm.orgresearchgate.net

For NADP+-dependent isocitrate dehydrogenase (NADP-IDH), the catalytic activity is typically measured by tracking the formation of NADPH, which absorbs light at a wavelength of 340 nm. researchgate.netrsc.org The initial reaction rates are measured at various concentrations of this compound and the cofactor NADP+ to determine key kinetic parameters. ulpgc.es These parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), describe the enzyme's affinity for its substrates and its maximum catalytic rate, respectively. csic.esoup.com For instance, studies on NADP-IDH from different organisms have revealed a wide range of kinetic values, reflecting their adaptation to diverse metabolic contexts. rsc.orgulpgc.esoup.comcas.cz

| Enzyme Source | Substrate | Km (μM) | Vmax (μUnits or U/mg) | Reference |

| Capsicum annuum (Pepper) | This compound | 78 | 97 (μUnits) | csic.es |

| Capsicum annuum (Pepper) | NADP+ | 46 | 92 (μUnits) | csic.es |

| Marine Plankton | This compound | 232 | Not specified | ulpgc.es |

| Marine Plankton | NADP+ | 22 | Not specified | ulpgc.es |

| Haloferax volcanii (recombinant) | This compound | 105 | 77 (U/mg) | oup.com |

| Haloferax volcanii (recombinant) | NADP+ | 93 | 77 (U/mg) | oup.com |

| Paecilomyces varioti | This compound | 12 | Not specified | tandfonline.com |

| Paecilomyces varioti | NADP+ | 4.4 | Not specified | tandfonline.com |

| Azotobacter vinelandii | This compound | 13.9 | Not specified | mdpi.com |

| Azotobacter vinelandii | NADP+ | 5.9 | Not specified | mdpi.com |

Protein Purification and Characterization Techniques

To study an enzyme in isolation, it must first be purified from a complex mixture of cellular proteins. The purification of enzymes like isocitrate dehydrogenase and isocitrate lyase often involves a multi-step process. nih.gov A typical workflow begins with cell lysis to release the intracellular contents, followed by centrifugation to remove debris. frontiersin.org The resulting crude extract is then subjected to techniques like ammonium (B1175870) sulfate (B86663) fractionation, which precipitates proteins based on their solubility. nih.govtandfonline.comacs.org

Further purification is achieved through various chromatography methods. acs.org Affinity chromatography, for instance using Ni-NTA resin for His-tagged recombinant proteins, offers high specificity. plos.org Ion-exchange chromatography separates proteins based on their net charge, while size-exclusion chromatography separates them based on their size and shape. mdpi.comnih.gov The purity of the enzyme at each stage is monitored using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and a purification table is often constructed to track the fold purification and recovery yield. acs.org

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |

| Crude Extract | 2500 | 500 | 0.2 | 100 | 1 |

| Ammonium Sulfate (25-35%) | 450 | 400 | 0.89 | 80 | 4.45 |

| DEAE-Cellulose | 60 | 300 | 5.0 | 60 | 25 |

| Sephacryl S-300 | 10 | 187.5 | 18.75 | 37.5 | 93.75 |

This is a representative table; actual values vary between experiments.

Genetic Manipulation and Engineering of Pathways

Genetic manipulation is a powerful tool for investigating the role of this compound and its associated enzymes within the broader context of cellular metabolism. Techniques such as gene knockout, where a specific gene is deleted from an organism's genome, can reveal the importance of an enzyme in a particular pathway. mdpi.com For example, knocking out the gene for isocitrate lyase (aceA) can elucidate its role in the glyoxylate (B1226380) shunt, a key pathway for growth on two-carbon compounds. researchgate.net

Conversely, gene overexpression involves increasing the expression level of a specific gene to enhance the activity of its corresponding enzyme. tandfonline.com Studies in the oleaginous yeast Yarrowia lipolytica have shown that overexpressing the cytosolic NADP+-isocitrate dehydrogenase (IDP2) while knocking out the mitochondrial NAD+-isocitrate dehydrogenase (IDH2) can significantly boost lipid synthesis. nih.gov These genetic engineering strategies are instrumental in metabolic engineering, aiming to optimize the production of valuable chemicals or understand the regulatory logic of metabolic networks. researchgate.netresearchgate.net

Isotopic Labeling and Metabolic Tracing Approaches

Isotopic labeling is a sophisticated technique used to trace the path of atoms through metabolic pathways. biorxiv.org In this approach, cells are fed a substrate, such as glucose, that has been enriched with a stable isotope like carbon-13 (¹³C). creative-proteomics.comresearchgate.net As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including this compound and other molecules of the tricarboxylic acid (TCA) cycle. frontiersin.orgelifesciences.org

The distribution of these isotopic labels in various metabolites is then analyzed using advanced analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. shimadzu.comresearchgate.net This data allows researchers to perform ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational method that quantifies the rates (fluxes) of reactions throughout the metabolic network. shimadzu.comresearchgate.netnsf.gov ¹³C-MFA provides a detailed snapshot of cellular metabolism, revealing how pathways like the TCA cycle and glycolysis are utilized under different conditions and how they respond to genetic or environmental perturbations. frontiersin.orgnsf.gov

Structural Biology Techniques for Enzyme-Substrate Complexes

Understanding the precise three-dimensional structure of an enzyme in complex with its substrate, this compound, is crucial for elucidating its catalytic mechanism. researchgate.net X-ray crystallography is a primary technique used for this purpose. researchgate.net It involves crystallizing the protein-substrate complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. najah.edunih.gov

Crystal structures of isocitrate dehydrogenase have been solved in complex with this compound (or its analogs) and cofactors like NADP+. researchgate.netnih.govuib.no These structures reveal the specific amino acid residues in the active site that are responsible for binding the substrate and cofactor and for catalyzing the chemical reaction. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can provide information about the structure and dynamics of enzyme-substrate complexes in solution, complementing the static picture provided by crystallography. escholarship.org

Computational Modeling and Simulation of Metabolic Networks

Computational modeling provides a powerful framework for integrating experimental data and simulating the behavior of complex metabolic networks that involve this compound. researchgate.netnih.gov These models can range from detailed kinetic models, which describe the rates of individual enzymatic reactions, to large-scale stoichiometric models, which focus on the mass balance of metabolites across the entire network. oup.com

Flux Balance Analysis (FBA) is a widely used stoichiometric modeling technique that predicts metabolic flux distributions under steady-state conditions. nih.gov By incorporating genomic and transcriptomic data, researchers can construct context-specific genome-scale metabolic models (GSMMs) for various organisms and conditions. plos.org These models can be used to simulate the effects of gene knockouts or changes in substrate availability, predict potential drug targets, and guide metabolic engineering strategies. nih.govplos.org For example, modeling can predict how the flux through isocitrate dehydrogenase might be affected by changes in calcium levels or by mutations in other parts of the network. researchgate.netnih.gov

Emerging Research Frontiers and Future Directions

Unveiling Novel Biological Functions

While threo-Ds-isocitrate is fundamentally recognized as a metabolic intermediate, recent research has uncovered functions that extend its importance into cellular signaling and disease pathogenesis.

A significant discovery is the role of mutated isocitrate dehydrogenase (IDH) enzymes in various cancers. researchgate.netmdpi.com In normal cells, IDH1 and IDH2 catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. researchgate.netresearchgate.net However, specific mutations in the IDH1 and IDH2 genes, commonly found in gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma, confer a new enzymatic activity. researchgate.netmdpi.commdpi.com This neomorphic activity leads to the reduction of α-ketoglutarate to D-2-hydroxyglutarate (D-2HG), which accumulates to high levels and acts as an oncometabolite. researchgate.netwikipedia.org The buildup of D-2HG disrupts normal cellular processes by inhibiting α-ketoglutarate-dependent dioxygenases, which are crucial for epigenetic regulation and DNA methylation. wikipedia.org This disruption contributes to impaired cell differentiation and drives tumor development. wikipedia.org Consequently, the presence of IDH mutations and elevated D-2HG levels are now considered important diagnostic and prognostic biomarkers in certain cancers. mdpi.com